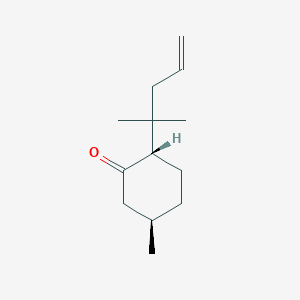
4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane: is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a boron atom integrated into a six-membered ring, which also includes two oxygen atoms. The presence of boron in its structure makes it a valuable compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the condensation reaction between this compound and a suitable diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions: 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Reduced boron-containing compounds.
Substitution: Substituted boron compounds with various functional groups.
科学研究应用
Chemistry: 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: In biological research, this compound is used as a probe to study boron-containing biomolecules. It can also be used in the development of boron-based drugs.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
作用机制
The mechanism of action of 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with nucleophiles, leading to the formation of boron-nitrogen, boron-oxygen, or boron-carbon bonds. These interactions are crucial in its applications in organic synthesis and medicinal chemistry.
相似化合物的比较
4,6-Dimethyl-2-(propan-2-yl)-1,3,5-dithiazinane: This compound contains sulfur atoms instead of oxygen atoms in the ring structure.
4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane: Similar in structure but with different substituents on the ring.
Uniqueness: this compound is unique due to its boron-containing ring structure, which imparts distinct reactivity and stability. Its ability to participate in various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
66128-19-6 |
|---|---|
分子式 |
C8H17BO2 |
分子量 |
156.03 g/mol |
IUPAC 名称 |
4,6-dimethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C8H17BO2/c1-6(2)9-10-7(3)5-8(4)11-9/h6-8H,5H2,1-4H3 |
InChI 键 |
ZVNUEIJUBFMMJA-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(CC(O1)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


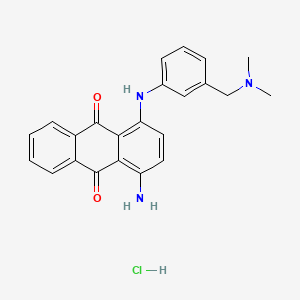


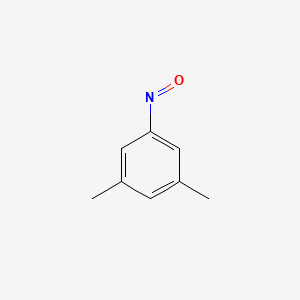


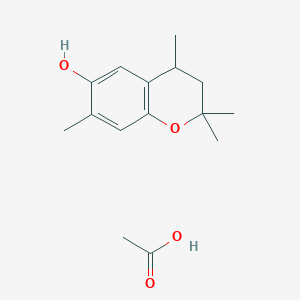

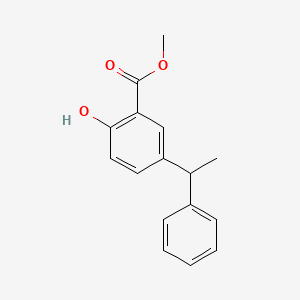
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
